NSPC Class Potency Against NDM-1 MBL vs. Clinically Advanced Comparator Taniborbactam
Although the specific IC50 of 4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid against NDM-1 has not been published in isolation, the compound belongs to the N-sulfamoylpyrrole-2-carboxylate (NSPC) class for which submicromolar IC50 values have been demonstrated against clinically relevant B1 MBLs. The reference NSPC study reports a range of estimated IC50 values between 0.045 and >10 µM for NDM-1 inhibition, comparing favorably with the known NDM-1 inhibitor 2,6-dipicolinic acid identified in the same screen [1]. Crystallographic analysis reveals that the NSPC binding mode displaces the dizinc bridging hydroxide/water in B1 MBLs, and a direct structural comparison with taniborbactam (VRNX-5133), a Phase III MBL inhibitor, showed similar binding modes for the NSPC sulfamoyl NH group and the cyclic boronate ring systems of taniborbactam [1]. The presence of an NSPC restored meropenem efficacy in clinically derived E. coli and K. pneumoniae harboring blaNDM-1 [1].
| Evidence Dimension | NDM-1 MBL inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not individually quantified; belongs to NSPC class with collective IC50 range 0.045–>10 µM against NDM-1 [1] |
| Comparator Or Baseline | Taniborbactam (VRNX-5133): Phase III clinical candidate; 2,6-dipicolinic acid: known NDM-1 inhibitor identified in the same screen [1] |
| Quantified Difference | NSPC class members achieve IC50 values comparable to taniborbactam in binding mode; specific differential vs. taniborbactam not quantified for this compound. NSPCs restore meropenem efficacy in NDM-1-producing clinical isolates [1]. |
| Conditions | In vitro enzymatic assay; crystallography at 1.21 Å resolution; meropenem susceptibility restoration in clinical E. coli and K. pneumoniae blaNDM-1 isolates [1] |
Why This Matters
For procurement in antimicrobial resistance research programs, this compound provides entry into a structurally validated MBL inhibitor chemotype with proven ability to restore carbapenem efficacy, enabling SAR exploration around a scaffold with demonstrated clinical translatability.
- [1] Farley AJM, Ermolovich Y, Calvopiña K, Rabe P, Panduwawala T, Brem J, Björkling F, Schofield CJ. Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS Infect Dis. 2021;7(6):1809-1817. doi:10.1021/acsinfecdis.1c00104 View Source
